molecular formula C19H13F3N4OS B3630623 3-amino-5-anilino-4-cyano-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide

3-amino-5-anilino-4-cyano-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide

Cat. No.: B3630623
M. Wt: 402.4 g/mol
InChI Key: QOTORDIDCATRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of aniline and thiophene. It contains functional groups such as amino, anilino, cyano, and carboxamide . It’s a complex organic compound with potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes a thiophene ring, an aniline group, a cyano group, and a trifluoromethyl group . The exact 3D structure can be determined using computational methods or experimental techniques such as X-ray crystallography.


Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of reactive functional groups. For example, the amino group can participate in condensation reactions, and the cyano group can undergo transformations to form other functional groups . The exact reactions this compound can undergo would depend on the specific conditions and reagents present.

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, it should be handled with care to avoid exposure and potential health risks .

Properties

IUPAC Name

3-amino-5-anilino-4-cyano-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4OS/c20-19(21,22)11-5-4-8-13(9-11)25-17(27)16-15(24)14(10-23)18(28-16)26-12-6-2-1-3-7-12/h1-9,26H,24H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTORDIDCATRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-5-anilino-4-cyano-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-5-anilino-4-cyano-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
3-amino-5-anilino-4-cyano-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
Reactant of Route 4
3-amino-5-anilino-4-cyano-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
3-amino-5-anilino-4-cyano-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
3-amino-5-anilino-4-cyano-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.